2,3,6-Trimethoxyphenanthrene
Description
Structure
3D Structure
Properties
CAS No. |
56261-33-7 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2,3,6-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-16(19-2)17(20-3)10-15(12)14(11)9-13/h4-10H,1-3H3 |
InChI Key |
KRHGIOVXTVCXSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC3=CC(=C(C=C32)OC)OC)C=C1 |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways for Phenanthrenoid Compounds
Theoretical Frameworks for Phenanthrene (B1679779) Skeleton Biogenesis
The prevailing theoretical framework for the biogenesis of the phenanthrene skeleton in plants posits that these compounds are derived from stilbene (B7821643) precursors. This pathway is an extension of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites.
The biosynthesis commences with the amino acid phenylalanine, which is converted to cinnamic acid. Through a series of enzymatic reactions, cinnamic acid is activated to its coenzyme A (CoA) ester, cinnamoyl-CoA. The key enzyme, stilbene synthase (STS), then catalyzes a condensation reaction between one molecule of cinnamoyl-CoA and three molecules of malonyl-CoA to form a stilbene backbone, such as resveratrol.
The crucial step in the formation of the phenanthrene skeleton is the intramolecular oxidative coupling of the two aromatic rings of the stilbene precursor. This reaction is believed to proceed via a radical mechanism, leading to the formation of a dihydrophenanthrene intermediate. Subsequent dehydrogenation then yields the stable, fully aromatic phenanthrene core. This process is analogous to the chemically induced Mallory reaction, which involves the photochemical cyclization of stilbenes.
An alternative, though less common, proposed pathway suggests that some phenanthrenes may arise from diterpenoid precursors, particularly in certain plant families like Euphorbiaceae. However, for the majority of phenanthrenoids found in orchids, the stilbene-derived pathway is the accepted theoretical model.
Table 1: Key Steps in the Proposed Biosynthesis of the Phenanthrene Skeleton
| Step | Precursor(s) | Key Enzyme/Process | Intermediate(s) | Product |
| 1. Phenylpropanoid Pathway | Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL) | Cinnamic acid, p-Coumaric acid | p-Coumaroyl-CoA |
| 2. Stilbene Synthesis | p-Coumaroyl-CoA, Malonyl-CoA | Stilbene synthase (STS) | Polyketide intermediate | Resveratrol (a stilbene) |
| 3. Oxidative Coupling | Stilbene precursor | Oxidative enzymes (e.g., peroxidases, laccases) | Stilbene radical | Dihydrophenanthrene |
| 4. Aromatization | Dihydrophenanthrene | Dehydrogenases | - | Phenanthrene skeleton |
Enzymatic and Chemical Mechanisms of Alkylation and Hydroxylation in Natural Biosynthesis
Following the formation of the basic phenanthrene skeleton, a variety of enzymatic modifications, primarily hydroxylation and alkylation (specifically methoxylation), lead to the vast diversity of naturally occurring phenanthrenoids, including 2,3,6-Trimethoxyphenanthrene.
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the phenanthrene ring is a critical step that not only influences the biological activity of the final compound but also provides sites for subsequent methylation. This process is predominantly catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes utilize molecular oxygen and a reducing agent, typically NADPH, to insert one atom of oxygen into a C-H bond of the substrate, forming a hydroxyl group, with the other oxygen atom being reduced to water. nih.gov
The regioselectivity of hydroxylation, meaning the specific position on the phenanthrene ring where the hydroxyl group is added, is determined by the substrate specificity of the particular CYP isozyme involved. While the precise CYPs responsible for the biosynthesis of this compound have not been fully characterized, it is hypothesized that a series of CYP-catalyzed hydroxylations occur at the C2, C3, and C6 positions of a phenanthrene precursor. The order of these hydroxylation events can vary, potentially leading to different intermediates.
Alkylation (Methoxylation): The hydroxyl groups introduced by CYPs are subsequently methylated to form methoxy (B1213986) (-OCH3) groups. This reaction is catalyzed by a class of enzymes called O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the methyl group of SAM, resulting in the formation of a methoxy group and S-adenosyl-L-homocysteine (SAH).
Similar to hydroxylation, the regioselectivity of methylation is dictated by the specific OMT involved. It is likely that one or more OMTs with specificity for the hydroxyl groups at the C2, C3, and C6 positions of the phenanthrene intermediate are involved in the biosynthesis of this compound. The promiscuity of some OMTs, meaning their ability to act on multiple substrates and at different positions, could also contribute to the diversity of methoxylation patterns observed in natural phenanthrenoids.
The precise sequence of hydroxylation and methylation reactions in the formation of this compound is not definitively established and may proceed through several alternative routes. For instance, hydroxylation at all three positions could occur first, followed by sequential methylation. Alternatively, a stepwise process of hydroxylation followed by methylation at each position could take place.
Table 2: Enzymes and Cofactors in Phenanthrenoid Modification
| Reaction | Enzyme Class | Key Enzyme Examples (from related pathways) | Cofactor(s) | Function |
| Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) | Cinnamate 4-hydroxylase (C4H), Flavonoid 3'-hydroxylase (F3'H) | NADPH, O₂ | Introduction of hydroxyl groups |
| Methylation | O-Methyltransferases (OMTs) | Caffeic acid O-methyltransferase (COMT), Isoflavone O-methyltransferase | S-adenosyl-L-methionine (SAM) | Addition of methyl groups to hydroxyls |
Advanced Synthetic Strategies and Chemical Modifications of 2,3,6 Trimethoxyphenanthrene and Analogues
Total Synthesis Approaches to the Phenanthrene (B1679779) Scaffold
The construction of the tricyclic phenanthrene core has been a long-standing objective in organic synthesis, leading to the establishment of several classical name reactions and the more recent development of highly efficient modern methodologies.
Classical methods for phenanthrene synthesis have been instrumental in the field of organic chemistry and are still considered valuable for their reliability and applicability.
Bardhan-Sengupta Synthesis: Developed in 1932, the Bardhan-Sengupta synthesis is a classic and convenient method for creating the phenanthrene ring system. ias.ac.in The process begins with the condensation of a β-phenylethyl bromide derivative with the potassium enolate of an ethyl cyclohexanone-2-carboxylate. ias.ac.inzenodo.org This is followed by hydrolysis, decarboxylation, and reduction of the ketone to an alcohol. ias.ac.in The key step is a cyclodehydration of this alcohol using a dehydrating agent like phosphorus pentoxide, which furnishes an octahydrophenanthrene. ias.ac.inquimicaorganica.orgaskfilo.com The final aromatization is typically achieved through dehydrogenation with selenium at high temperatures. quimicaorganica.org A significant advantage of this method is the regiospecificity of the cyclization, which avoids the formation of isomers often seen in traditional Friedel-Crafts alkylations. quimicaorganica.org
Haworth Synthesis: The Haworth synthesis is another foundational method that builds the phenanthrene skeleton, typically starting from naphthalene (B1677914) and succinic anhydride. quimicaorganica.orgpharmacareerinsider.com The first step is a Friedel-Crafts acylation to produce napthoylpropionic acid. pharmacareerinsider.com This is followed by a Clemmensen reduction of the ketone, and then an intramolecular ring closure reaction using sulfuric acid to form a tetrahydrophenanthrone derivative. pharmacareerinsider.com A second Clemmensen reduction converts this ketone to a tetrahydrophenanthrene, which is finally aromatized by heating with a catalyst like palladium or selenium to yield the phenanthrene product. quimicaorganica.orgpharmacareerinsider.com A notable drawback of the Haworth method is that the initial acylation and the final cyclization can sometimes lead to mixtures of regioisomers. quimicaorganica.orgspcmc.ac.in
Pschorr Cyclization: The Pschorr reaction, reported in 1896, is an intramolecular cyclization of o-substituted aryldiazonium ions catalyzed by copper. thieme.de The synthesis of phenanthrene via this route often starts with an α-phenyl-o-aminocinnamic acid, which is diazotized. thieme.de In the presence of a copper catalyst, nitrogen gas is eliminated, generating an aryl radical. thieme.dewikipedia.org This radical undergoes an intramolecular cyclization, followed by rearomatization to form the phenanthrene-9-carboxylic acid. thieme.dewikipedia.org While effective, the reaction can have variable and sometimes low yields. wikipedia.org Modern improvements have focused on using soluble catalysts, such as ferrocene, to enhance reaction times and yields by promoting a free-radical mechanism through electron donation. organic-chemistry.org
Table 1: Overview of Classical Phenanthrene Syntheses
| Synthesis Method | Typical Starting Materials | Key Steps | Advantages/Disadvantages |
|---|---|---|---|
| Bardhan-Sengupta | β-phenylethyl bromide derivative, Cyclohexanone derivative | Alkylation, Cyclodehydration, Dehydrogenation (Se) | Advantage: Regiospecific cyclization. quimicaorganica.org |
| Haworth | Naphthalene, Succinic anhydride | Friedel-Crafts Acylation, Clemmensen Reduction (x2), Ring Closure, Dehydrogenation (Pd) | Disadvantage: Can produce isomeric mixtures. quimicaorganica.orgspcmc.ac.in |
| Pschorr | o-substituted aryldiazonium salt (from an aminostilbene (B8328778) derivative) | Diazotization, Copper-catalyzed radical cyclization | Disadvantage: Often gives low yields with traditional catalysts. wikipedia.org |
Contemporary synthetic chemistry has introduced more efficient and selective methods for constructing the phenanthrene scaffold, overcoming many limitations of classical routes.
Radical Cascade Cyclization: These methods offer powerful pathways to complex polycyclic systems. A photoinduced phenanthrene synthesis from aryl iodides and styrenes exemplifies this approach. acs.orgnih.gov The reaction is initiated by the photoexcitation of the aryl iodide, which leads to the homolytic cleavage of the carbon-iodine bond to form an aryl radical. acs.orgnih.govresearchgate.net This radical then adds to the styrene, generating a stilbene (B7821643) derivative, which subsequently undergoes a photoinduced cyclization promoted by iodine generated in situ to yield the final phenanthrene product. acs.orgnih.gov This method avoids hazardous reagents and demonstrates good functional group tolerance. acs.orgsemanticscholar.org
Other Modern Methods: Other advanced strategies include gold-catalyzed cycloisomerization of biphenyl-containing trienynes, which can selectively produce phenanthrenes or dihydrophenanthrenes depending on the solvent used. acs.org The Diels-Alder reaction, a versatile [4+2] cycloaddition, is also widely used for its operational simplicity in synthesizing polycyclic aromatic compounds. researchgate.net Furthermore, the Mallory reaction, which involves the photocyclization of stilbenes, remains a practical and widely used route for laboratory-scale synthesis of phenanthrene derivatives. academie-sciences.fr
Targeted Synthesis of 2,3,6-Trimethoxyphenanthrene and Specific Isomers
The synthesis of a specific isomer like this compound requires careful planning of starting materials and reaction pathways to ensure the correct placement of the methoxy (B1213986) groups. While a direct, one-pot synthesis of this compound is not extensively detailed in the literature, its synthesis can be envisioned through modifications of classical and modern methods using appropriately substituted precursors.
For instance, the synthesis of related vicinal trimethoxyoctahydrophenanthrene derivatives has been achieved through a Diels-Alder condensation of 3,4-dihydro-5,6,7-trimethoxy-1-vinylnaphthalene with methyl acrylate. rsc.org This approach yields hexahydrophenanthrene intermediates that can be further modified. rsc.org Aromatization of such intermediates would be a plausible route toward a trimethoxyphenanthrene skeleton.
Modern cross-coupling and annulation strategies provide powerful tools for regioselective synthesis. Palladium-catalyzed annulation of appropriately substituted 2,2'-dibromobiphenyls with alkynes can furnish functionalized phenanthrenes. researchgate.net By selecting biphenyl (B1667301) and alkyne precursors with methoxy groups at the desired positions, one could construct the 2,3,6-trimethoxy substitution pattern with high precision.
Chemical Transformations and Derivatization for Structural Exploration
Once the this compound core is synthesized, it can undergo various chemical transformations to explore its structure-activity relationships or to prepare new functional materials. The methoxy groups themselves are versatile handles for further reactions.
Demethylation: The methoxy groups can be cleaved to form the corresponding hydroxyphenanthrenes (phenols). This transformation allows for the introduction of new functional groups through reactions characteristic of phenols, such as etherification or esterification.
Electrophilic Aromatic Substitution: The electron-donating nature of the three methoxy groups activates the phenanthrene ring system towards electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation. The positions of substitution would be directed by the combined activating effects of the methoxy groups.
Derivatization for Analysis: For structural characterization, particularly in complex biological or environmental samples, derivatization is often employed to enhance analytical properties. For example, creating trimethylsilyl (B98337) (TMS) ethers from hydroxylated metabolites of the parent compound can improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
The gold-catalyzed cycloisomerization of biphenyls containing both alkenyl and alkynyl groups provides a route to phenanthrene derivatives that can be selectively controlled. acs.org This allows for the synthesis of a variety of structurally diverse phenanthrenes that can be used for further exploration. acs.org
Comprehensive Spectroscopic and Spectrometric Methodologies for Structural Characterization of Phenanthrenoids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,3,6-trimethoxyphenanthrene is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region (typically δ 7.0-9.0 ppm) would display a set of signals corresponding to the seven protons on the phenanthrene (B1679779) core. The exact chemical shifts and splitting patterns (e.g., singlets, doublets, doublets of doublets) are determined by the substitution pattern and the coupling interactions (typically ortho, meta, and para) between adjacent protons. The three methoxy groups (-OCH₃) would appear as sharp singlets in the upfield region of the spectrum (typically δ 3.8-4.1 ppm), each integrating to three protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, 17 distinct signals would be expected, corresponding to the 14 carbons of the phenanthrene skeleton and the three carbons of the methoxy groups. The chemical shifts are indicative of the carbon type. Carbons bonded to oxygen (C-2, C-3, C-6) would be deshielded and appear at lower field (higher ppm values) compared to the other aromatic carbons. The quaternary carbons of the phenanthrene ring would typically show weaker signals than the protonated carbons. The methoxy carbons would resonate in the upfield region of the aromatic signals (typically δ 55-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~7.5-7.7 (d) | ~105-110 |
| 2 | - | ~150-155 |
| 3 | - | ~150-155 |
| 4 | ~7.8-8.0 (s) | ~100-105 |
| 5 | ~7.4-7.6 (dd) | ~115-120 |
| 6 | - | ~158-162 |
| 7 | ~7.1-7.3 (dd) | ~105-110 |
| 8 | ~7.7-7.9 (d) | ~125-130 |
| 9 | ~7.6-7.8 (d) | ~127-132 |
| 10 | ~7.5-7.7 (d) | ~127-132 |
| 4a | - | ~128-133 |
| 4b | - | ~128-133 |
| 8a | - | ~124-129 |
| 10a | - | ~124-129 |
| 2-OCH₃ | ~3.9-4.1 (s) | ~55-57 |
| 3-OCH₃ | ~3.9-4.1 (s) | ~55-57 |
| 6-OCH₃ | ~3.9-4.1 (s) | ~55-57 |
2D NMR experiments are crucial for establishing the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the individual aromatic rings, for example, showing correlations between H-7 and H-8, and between H-9 and H-10.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak indicates a one-bond ¹H-¹³C connection. This technique allows for the unambiguous assignment of the signals for each protonated carbon atom in the phenanthrene skeleton by linking the proton shifts to their corresponding carbon shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This experiment would be used to confirm the spatial relationships between protons. For example, a NOESY correlation between the proton at C-4 and the protons of the methoxy group at C-3 would help to confirm their proximity on the aromatic ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Expected Correlations | Information Gained |
|---|---|---|
| COSY | H-7/H-8; H-9/H-10 | Confirms proton connectivity within aromatic rings. |
| HSQC | H-1/C-1; H-4/C-4; H-5/C-5; H-7/C-7; H-8/C-8; H-9/C-9; H-10/C-10; Methoxy H/Methoxy C | Assigns protons to their directly attached carbons. |
| HMBC | Methoxy H's to C-2, C-3, C-6; H-4 to C-3, C-4b, C-5; H-5 to C-4, C-6, C-8a | Establishes connectivity across quaternary carbons and confirms methoxy group positions. |
| NOESY | H-4/H-5; H-4/3-OCH₃; H-5/6-OCH₃; H-7/8-OCH₃ | Confirms through-space proximity of protons and substituents. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with very high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.
For this compound, with a molecular formula of C₁₇H₁₆O₃, the calculated exact mass of the neutral molecule is 268.1099. In HRMS, the compound is typically ionized, for example, by protonation to form the [M+H]⁺ ion or by loss of an electron to form the molecular ion [M]⁺•. The measured mass of this ion would be compared to the calculated mass to confirm the elemental formula. This high level of accuracy allows differentiation from other compounds with the same nominal mass but different elemental compositions.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M] | Calculated m/z for [M+H]⁺ | Calculated m/z for [M+Na]⁺ |
|---|---|---|---|
| C₁₇H₁₆O₃ | 268.109945 | 269.117220 | 291.099140 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would be expected to show characteristic absorption bands for its structural features.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic C-H |
| 3000-2850 | C-H stretch | Methyl (in methoxy) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1520-1450 | C=C stretch | Aromatic ring |
| 1275-1200 | C-O stretch (asymmetric) | Aryl ether (methoxy) |
| 1050-1000 | C-O stretch (symmetric) | Aryl ether (methoxy) |
| 900-675 | C-H bend (out-of-plane) | Aromatic C-H |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels (electronic transitions). Aromatic compounds like phenanthrene have conjugated π-systems that give rise to characteristic UV spectra, typically with multiple absorption bands corresponding to π → π* transitions. The spectrum of the parent phenanthrene molecule shows complex absorption bands. The presence of the three methoxy groups, which are auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted phenanthrene. researchgate.net
X-ray Crystallography for Absolute Stereochemical Determination
While the previously mentioned spectroscopic techniques provide a wealth of information about the structure of a molecule in solution or in the gas phase, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful X-ray crystallographic analysis of this compound would provide a three-dimensional model of the molecule, confirming the planarity of the phenanthrene ring system and the precise bond lengths, bond angles, and torsion angles of the entire structure, including the orientation of the methoxy substituents. As of this writing, a crystal structure for this compound is not publicly available. However, should a suitable single crystal be obtained, this technique would provide the most unambiguous structural proof.
Perspectives for Advanced Academic Research and Biomedical Applications of Phenanthrenoids
Identification of Novel Natural Occurrences and Unique Derivatives
The exploration for novel, naturally occurring phenanthrenes and their unique derivatives is an active area of phytochemical research. While phenanthrenes represent a relatively small class of natural products, the discovery of new derivatives with potential biological activities has drawn significant interest. nih.gov The Orchidaceae family is a particularly rich source of these compounds. nih.govacs.orgresearchgate.net Research between 2008 and 2016 identified 213 naturally occurring phenanthrenes, which accounts for over 40% of the approximately 450 known natural phenanthrenes. nih.govacs.org
The structural diversity of these compounds is often linked to their plant source. For instance, vinyl-substituted phenanthrenes have been primarily reported from plants in the Juncaceae family, while prenylated derivatives are common in Euphorbiaceae species. nih.govacs.org This specificity suggests that these compounds can serve as chemotaxonomic markers. nih.govacs.org
Recent phytochemical investigations have led to the isolation of several new phenanthrene (B1679779) derivatives from various plant species, particularly orchids. For example, gastrobellinols A-D were isolated from Gastrochilus bellinus, and two new derivatives were identified in Maxillaria densa. acs.orgnih.gov Another novel derivative, 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene, was isolated from Bulbophyllum odoratissimum. researchgate.net These discoveries highlight the ongoing potential for finding new phenanthrenoids in nature. The identification of these compounds typically involves extraction from the plant source followed by bioassay-guided fractionation to isolate the active molecules. nih.gov Structural elucidation is then carried out using spectroscopic methods like HRESIMS, 1D, and 2D NMR. nih.gov
Predicting the occurrence of specific compounds in certain plants can be guided by understanding their biogenetic pathways. nih.gov By analyzing the known dimeric phenanthrenoids and their constituent monomers, researchers can predict which plants may contain as-yet-undiscovered phenanthrenes and dihydrophenanthrenes, thereby directing future isolation efforts. nih.gov
| Compound Class | Plant Family Example | Key Structural Feature |
| General Phenanthrenes | Orchidaceae | Core phenanthrene skeleton |
| Vinyl-substituted Phenanthrenes | Juncaceae | Presence of a vinyl group |
| Prenylated Phenanthrenes | Euphorbiaceae | Presence of a prenyl group |
Development of Chemoenzymatic and Bio-Inspired Synthetic Approaches
The synthesis of complex natural products like 2,3,6-trimethoxyphenanthrene is advancing through the integration of chemical and biological methods. Chemoenzymatic synthesis combines the strengths of traditional organic synthesis with the high selectivity of biocatalysts. This approach can be particularly useful for creating specific stereoisomers of a target molecule. researchgate.net For example, enzymes like ene-reductases can be used for asymmetric reduction of C=C bonds, a key step that can be integrated into a larger synthetic route. researchgate.net A general chemoenzymatic strategy might involve a chemical reaction to build the core structure, followed by an enzymatic step to introduce chirality or perform a selective functional group transformation. frontiersin.org
Bio-inspired synthetic approaches, on the other hand, seek to mimic the natural biosynthetic pathways of phenanthrenoids. nih.gov These pathways often involve precursor molecules like stilbenes or bibenzyls. researchgate.net Understanding these pathways can provide a blueprint for designing efficient laboratory syntheses.
Numerous synthetic routes have been developed for various heterocyclic and polycyclic aromatic compounds, which can be adapted for the synthesis of this compound. beilstein-journals.orgnih.govsavemyexams.com A key challenge in organic synthesis is designing a reaction pathway that is both efficient and produces the target molecule in high yield. savemyexams.comyoutube.com Synthetic strategies often involve building the carbon skeleton and then introducing the desired functional groups. For instance, a synthesis might start with a commercially available, substituted benzaldehyde (B42025) and employ reactions like the Dakin reaction to introduce hydroxyl groups, followed by methylation. researchgate.net A new synthetic route for a related compound, 2,3,6,7-tetramethoxyphenanthren-9-amine, has been developed, showcasing the feasibility of constructing the core phenanthrene structure and subsequently modifying it. nih.gov
| Synthetic Approach | Description | Potential Application for this compound |
| Chemoenzymatic Synthesis | Combines chemical reactions with enzymatic transformations for high selectivity. researchgate.net | Stereoselective synthesis of derivatives or intermediates. |
| Bio-Inspired Synthesis | Mimics natural biosynthetic pathways. nih.gov | Development of efficient routes based on natural precursors. |
| Traditional Organic Synthesis | Multi-step chemical reactions to build the target molecule from simpler starting materials. savemyexams.com | Construction of the core phenanthrene skeleton and introduction of methoxy (B1213986) groups. |
In-depth Characterization of Molecular Targets and Binding Interactions
Identifying the specific molecular targets of phenanthrenoids like this compound is crucial for understanding their mechanism of action and therapeutic potential. Many newly isolated phenanthrenes have been evaluated for a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. nih.govacs.org
One approach to target identification is to evaluate the compound's effect on specific cellular processes. For example, some phenanthrene derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govresearchgate.net Further investigation into the mechanism of these effects can reveal specific protein targets. For instance, some phenanthridine (B189435) derivatives, which share a similar core structure, have been found to inhibit DNA topoisomerases I and II. researchgate.net A computational model has also suggested that certain phenanthrenes may act as topoisomerase II inhibitors. nih.gov
Molecular docking studies can provide insights into the binding interactions between a compound and its potential target. These computational methods simulate the binding of a small molecule to the three-dimensional structure of a protein, predicting the binding affinity and the specific interactions involved. mdpi.com For example, docking studies could be used to investigate the binding of this compound to the active site of enzymes like topoisomerase or various kinases.
The characterization of binding interactions often involves analyzing the types of forces at play, such as hydrogen bonds, hydrophobic interactions, and π–π stacking. nih.gov Understanding these interactions is key to designing more potent and selective derivatives.
| Potential Biological Activity | Potential Molecular Target | Method of Investigation |
| Cytotoxic / Anticancer | DNA Topoisomerases, Kinases | Cell-based assays (apoptosis, cell cycle), enzyme inhibition assays, molecular docking. researchgate.netnih.gov |
| Anti-inflammatory | Enzymes in inflammatory pathways (e.g., cyclooxygenases) | Enzyme inhibition assays, cell-based inflammation models. |
| Antimicrobial | Bacterial enzymes (e.g., DNA gyrase) | Minimum inhibitory concentration (MIC) assays, enzyme inhibition assays. researchgate.net |
Application of Computational Chemistry and Artificial Intelligence in Drug Discovery
Computational methods such as Density Functional Theory (DFT) can be used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net This information can help in understanding the molecule's reactivity and potential for intermolecular interactions. researchgate.net For example, DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting a molecule's electronic behavior. nih.gov
Molecular docking is another key computational tool that predicts how a molecule might bind to a protein target. mdpi.com This "in silico" screening allows researchers to test a large number of compounds against a specific target virtually, prioritizing the most promising candidates for laboratory testing. nih.gov
| Computational/AI Tool | Application in Phenanthrenoid Research | Example |
| Density Functional Theory (DFT) | Investigate electronic structure, stability, and reactivity. researchgate.net | Calculating HOMO-LUMO gap to predict electronic properties. |
| Molecular Docking | Predict binding affinity and mode of interaction with protein targets. mdpi.com | Docking this compound against topoisomerase II. |
| Artificial Intelligence (AI) / Machine Learning (ML) | Predict biological activity, toxicity, and ADME properties; design novel molecules. nih.gov | Using an AI model to predict the cytotoxicity of new phenanthrene derivatives. |
Role in Chemical Biology Tools and Probe Development
Chemical biology utilizes small molecules, known as chemical probes, to study and manipulate biological systems. nih.govnih.gov A high-quality chemical probe should be potent, selective, and have a well-characterized mechanism of action. nih.gov The phenanthrene scaffold, including this compound, offers a promising starting point for the development of such tools.
The flat, aromatic structure of phenanthrene is suitable for intercalation into DNA, suggesting that derivatives could be developed as probes for studying DNA-protein interactions. researchgate.netwikipedia.org Furthermore, the phenanthrene core can be chemically modified to incorporate various functional groups. For example, a fluorescent tag could be added to create a probe for visualizing its localization within a cell using fluorescence microscopy.
Another important application is the development of photo-affinity labels. nih.gov In this approach, a photoreactive group (like a diazirine) and a reporter tag (like an alkyne for click chemistry) are attached to the core molecule. nih.gov Upon photoactivation, the probe covalently binds to its target protein, which can then be identified using proteomics. This is a powerful method for target deconvolution, especially for compounds identified through phenotypic screens. nih.gov
By developing derivatives of this compound as chemical probes, researchers can gain a deeper understanding of its biological targets and mechanism of action, which can in turn guide the development of new therapeutic agents. nih.gov
| Type of Chemical Tool | Description | Potential Application of a this compound-based Tool |
| Fluorescent Probe | A molecule that absorbs and emits light, allowing for visualization in biological systems. | Tracking the subcellular localization of the compound. |
| Photo-affinity Label | A molecule with a photoreactive group that covalently binds to its target upon light exposure. nih.gov | Identifying the specific protein targets of this compound in cells. |
| Activity-Based Probe | A probe that reacts with a specific class of enzymes, often used to profile enzyme activity. | Developing a probe to study a specific enzyme family that is targeted by phenanthrenoids. |
Q & A
Basic Research Questions
Q. What are the recommended methods for isolating and structurally characterizing 2,3,6-Trimethoxyphenanthrene from natural sources?
- Methodology :
- Extraction : Use ethyl acetate (EtOAc) for preliminary extraction of aerial plant parts, as demonstrated in phytochemical studies of Aerides falcata .
- Purification : Employ column chromatography with silica gel or Sephadex LH-20 for compound separation.
- Structural elucidation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) to confirm the methoxy group positions and phenanthrene backbone. For example, 2,7-dihydroxy-3,4,6-trimethoxyphenanthrene was identified using these techniques .
Q. How can researchers optimize lab-scale synthesis protocols for this compound derivatives?
- Methodology :
- Substituent introduction : Use regioselective methylation or demethylation reactions to control methoxy group placement.
- Catalysis : Explore mild catalysts (e.g., BF₃·Et₂O) to minimize side reactions during methoxylation .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm products using spectroscopic methods .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling of volatile intermediates.
- Waste disposal : Segregate chemical waste and collaborate with certified agencies for safe disposal .
Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Assay selection :
- Cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cell viability .
- Enzyme inhibition : Test anti-alcohol dehydrogenase (ADH) activity via spectrophotometric NADH depletion assays .
Advanced Research Questions
Q. How can computational models predict the biological activity and pharmacokinetics of this compound derivatives?
- Methodology :
- Pharmacophore modeling : Identify key functional groups (e.g., hydroxyl, methoxy) responsible for ADH inhibition using software like Schrödinger .
- ADME prediction : Utilize SwissADME to assess solubility, bioavailability, and blood-brain barrier penetration .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinities toward target enzymes like ADH .
Q. What strategies resolve contradictions in reported substituent positions of this compound derivatives across studies?
- Analytical approaches :
- X-ray crystallography : Resolve ambiguities in methoxy group orientation by obtaining single-crystal structures.
- Comparative NMR : Cross-reference chemical shifts with structurally analogous compounds (e.g., 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene) .
- Isotopic labeling : Use ¹³C-labeled methoxy groups to track substituent positions during synthesis .
Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s stability in enzyme-inhibitor complexes?
- Protocol :
- System setup : Simulate the compound bound to ADH in explicit solvent (e.g., TIP3P water) using GROMACS or AMBER.
- Analysis : Calculate root-mean-square deviation (RMSD) to assess complex stability and binding free energy (MM-PBSA) to quantify interactions. Studies on 6,7-dihydroxy-2,3,4-trimethoxyphenanthrene demonstrated superior ADH inhibition stability over 100-ns simulations .
Q. What experimental designs elucidate structure-activity relationships (SAR) for methoxy-substituted phenanthrenes?
- Design principles :
- Derivatization : Synthesize analogs with varying methoxy/hydroxyl group positions (e.g., 2,4,6-trimethoxy vs. 3,4,5-trimethoxy).
- Bioactivity correlation : Compare IC₅₀ values across derivatives in enzyme inhibition assays. For example, 6,7-dihydroxy-2,3,4-trimethoxyphenanthrene outperformed fomepizole in ADH inhibition .
- Electrostatic mapping : Generate electrostatic potential maps to identify regions critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
